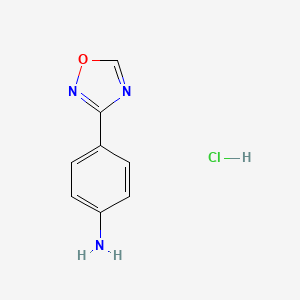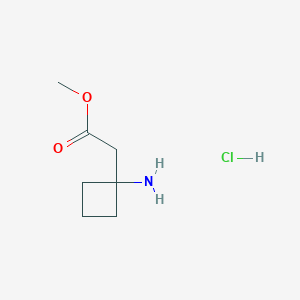![molecular formula C7H5N3O3 B1435100 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2091705-21-2](/img/structure/B1435100.png)
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
“4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a derivative of a biheteroaromatic system known as Pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds are basic substrates for various synthetic transformations aimed at creating biologically active compounds . They have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .
Synthesis Analysis
The synthesis of “this compound” involves a sequential structural modification of the pyrazolopyrazinone fragment . The key step is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This reaction occurs regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H5N3O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include iodination, carbonylation, and alkaline hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 179.13 . One of its derivatives, Methyl 2-ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylate, is a white powder with a melting point of 196–198°C .Scientific Research Applications
Synthesis and Characterization
Pyrazole Derivatives Synthesis : The synthesis of various pyrazole dicarboxylic acid derivatives, including 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, has been extensively studied. These derivatives are synthesized from basic hydrolysis and characterized using NMR, Mass, FTIR, and elemental analysis techniques (Kasımoğulları & Arslan, 2010).
Facile One-Pot Synthesis : A series of novel pyrazolo[1,5-a]pyrazine derivatives, including this compound, has been synthesized using a facile one-pot protocol. This involves amide formation, pyrazine ring closure, hydrolysis, and dehydration steps (Zaremba et al., 2013).
Biological and Medicinal Applications
Anticancer Activity : Some derivatives of this compound have shown potential anticancer activity. These compounds were tested against human breast adenocarcinoma cell lines, with some displaying significant inhibitory activity (Abdellatif et al., 2014).
Antibacterial Properties : Derivatives of this compound have been evaluated for antibacterial activities against Gram-positive and Gram-negative bacteria. Certain derivatives exhibited notable antibacterial activity (Bildirici et al., 2007).
Chemical Properties and Reactions
Switchable Synthesis : The compound has been involved in switchable synthesis reactions to produce various carboxylates. This includes the use of Rh(II) catalysts in reactions to yield pyrazine-2-carboxylates, demonstrating diverse synthetic applications (Rostovskii et al., 2017).
Functionalization and Cyclization Reactions : The compound has been used in various functionalization and cyclization reactions, leading to the formation of novel derivatives with potential biological activities (Akçamur et al., 1997).
Supramolecular Chemistry
- Self-Assembly in Supramolecular Chemistry : The carboxylic acid functionalized derivatives of this compound have been studied for their ability to form supramolecular structures. This includes hydrogen bond interactions and metal-mediated self-assembly, forming complex structures like metallomacrocycles (Kong et al., 2012).
Future Directions
The future directions for “4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” involve developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This approach is believed to be the most efficient for designing new synthetic platforms with potential significance in combinatorial and medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, including vasopressin and fibrinogen receptors, glutamate receptors (glun2a and mglur5), and enzymes such as hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 .
Mode of Action
It is known that similar compounds can act as antagonists, inhibitors, or modulators depending on their specific targets .
Biochemical Pathways
Related compounds have been associated with a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular proliferation .
Result of Action
Related compounds have been associated with a variety of effects, including the inhibition of tumor growth and the modulation of neurotransmission .
Biochemical Analysis
Biochemical Properties
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been studied extensively for its interactions with vasopressin receptors, fibrinogen receptors, and glutamate receptors, among others . These interactions are primarily mediated through the compound’s functional groups, which allow it to form hydrogen bonds and other non-covalent interactions with the active sites of these biomolecules . For instance, the carbonyl group at position 4 and the carboxylic acid group at position 2 are key functional groups that facilitate these interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of receptors and enzymes involved in these pathways . For example, it can inhibit the catalytic activity of HIV-1 integrase, thereby affecting viral replication . Additionally, this compound has been found to impact gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction . For instance, it has been shown to inhibit the activity of polyADP-ribose polymerase (PARP-1), an enzyme involved in DNA repair . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the enzyme from interacting with its natural substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as the inhibition of tumor growth in lung cancer models . At high doses, the compound can exhibit toxic effects, including damage to liver and kidney tissues . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into various metabolites . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall pharmacokinetic profile . The compound’s interactions with cofactors, such as NADPH, are also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can interact with its target biomolecules . These localization patterns are essential for the compound’s activity and function within the cell .
properties
IUPAC Name |
4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-5-3-4(7(12)13)9-10(5)2-1-8-6/h1-3H,(H,8,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRMFNNBUSOPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2091705-21-2 | |
| Record name | 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine](/img/structure/B1435021.png)


![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)


![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)


![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B1435039.png)